1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine
Description
Properties
Molecular Formula |
C12H18N6 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H18N6/c1-2-10-7-11(17-5-3-9(13)4-6-17)18-12(16-10)14-8-15-18/h7-9H,2-6,13H2,1H3 |
InChI Key |
NTNCDZKCRYLART-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)N3CCC(CC3)N |
Origin of Product |
United States |
Preparation Methods
Bromination-Coupling Strategy
In cases where chlorination is inefficient, electrophilic bromination at C7 using N-bromosuccinimide (NBS) in dichloromethane/acetonitrile (1:1) followed by coupling with piperidin-4-amine in the presence of sodium hydride (NaH) has been reported. This method, however, offers no significant yield improvement over chlorination routes.
Protecting Group Strategies for Piperidin-4-amine
Primary amines like piperidin-4-amine may require protection during harsh reaction conditions. The tert-butoxycarbonyl (Boc) group is commonly employed, with deprotection achieved using trifluoroacetic acid (TFA) in dichloromethane. For example:
-
Protect piperidin-4-amine with Boc₂O in THF.
-
Perform SNAr with Boc-protected amine.
Critical Analysis of Reaction Parameters
Solvent and Base Selection
-
Solvents : Polar aprotic solvents (DMF, NMP) enhance SNAr reactivity by stabilizing transition states. Acetonitrile offers a balance between solubility and ease of removal.
-
Bases : Pyridine neutralizes HCl generated during substitution, while NaH activates the amine nucleophile. Excess base (>2 eq) risks side reactions, such as ring-opening of the triazolopyrimidine.
Temperature and Time
Reactions conducted at 50–60°C for 6–8h achieve optimal conversion without significant decomposition. Prolonged heating (>12h) reduces yields due to byproduct formation.
Scalability and Industrial Considerations
The chlorination-SNAr sequence is preferred for large-scale synthesis due to its high atom economy and minimal purification steps. A representative pilot-scale protocol involves:
Chemical Reactions Analysis
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is used in the design and synthesis of anticancer agents.
Biological Research: The compound is studied for its potential as an antimicrobial agent.
Pharmaceutical Industry: Due to its diverse biological activities, this compound is used in the development of new drugs for treating various diseases, including cardiovascular disorders and diabetes.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is structurally compared to other triazolopyrimidines with variations in substituents at positions 5 and 7 (Table 1).
Key Observations :
- Lipophilicity : Ethyl and aryl groups (e.g., naphthyl, trifluoromethylphenyl) enhance lipophilicity, improving membrane permeability .
- Bioactivity : Anti-tubercular activity is linked to electron-withdrawing groups (e.g., trifluoromethyl), while anti-malarial activity correlates with bulky aromatic substituents .
- Physical State : Piperidine derivatives often exhibit higher solubility in polar solvents compared to aryl-substituted analogues .
Physicochemical Properties
- Melting Points : Aryl-substituted triazolopyrimidines (e.g., naphthyl, 238°C) exhibit higher melting points than aliphatic amine derivatives, suggesting stronger intermolecular interactions .
- Solubility: Piperidin-4-amine derivatives are soluble in ethanol, DMF, and NMP, whereas aryl amines require DMSO or THF .
- Spectroscopic Data :
Biological Activity
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a triazolo-pyrimidine moiety. The structural formula is represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the central nervous system and cancer therapy.
Antagonistic Properties
Recent studies have identified this compound as a potent antagonist of the A2A adenosine receptor (A2AAR). This receptor is implicated in several neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound demonstrated high binding affinity (IC50 values ranging from 8.62 nM to 18.3 nM) towards A2AAR, suggesting its potential utility in treating these disorders .
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies showed that it inhibits cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells. The mechanism involves modulation of cAMP production and subsequent signaling pathways that lead to apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity. Modifications at the piperidine ring or the triazolo-pyrimidine core can significantly alter biological activity. For instance:
| Substituent | Activity | Binding Affinity (nM) |
|---|---|---|
| Piperidine | High | 8.62 |
| Piperazine | Moderate | 18.3 |
| Alkyl chain | Variable | 15.2 |
This table summarizes key findings regarding how different substituents influence the activity of the compound against A2AAR.
Case Studies
Case Study 1: Neuroprotective Effects
In a study focused on neuroprotection, the compound was administered in animal models of Parkinson's disease. Results indicated a significant reduction in motor deficits and neuroinflammation markers, suggesting a protective effect on dopaminergic neurons .
Case Study 2: Anti-Tumor Efficacy
Another investigation assessed the anti-tumor efficacy of the compound in xenograft models of human breast cancer. Treated groups exhibited reduced tumor growth rates compared to controls, with histological analyses showing increased apoptosis and reduced proliferation markers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine, and how do reaction conditions influence yield?
- Methodology :
- Solvent Systems : Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance solubility and reactivity of intermediates. A 1:1 v/v ethanol/water mixture under reflux is effective for triazolopyrimidine derivatives .
- Catalysts : Eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) improve reaction efficiency. TMDP acts as a Lewis base and hydrogen-bond acceptor, enabling high yields (80–90%) while avoiding toxic solvents .
- Temperature Control : Reactions in molten TMDP (65°C) or solvent-based systems (reflux) yield comparable results, but molten TMDP simplifies purification .
Q. How can researchers characterize the structural purity of this compound?
- Analytical Techniques :
- LC-MS and NMR : Confirm molecular structure and purity via LC-MS for mass verification and H/C NMR for functional group analysis .
- Spectrophotometry : Monitor reaction kinetics (e.g., permanganate oxidation) at 525 nm to assess stability and degradation pathways .
- DFT Analysis : Validate reaction mechanisms and product stability using computational models (e.g., frontier molecular orbital analysis) .
Q. What are the preliminary biological targets for this compound?
- Screening Approaches :
- Enzyme Assays : Test inhibition of kinases or proteases due to the triazolopyrimidine core’s affinity for ATP-binding pockets .
- Antimicrobial Screening : Evaluate activity against bacterial/fungal strains, as piperidine-4-amine derivatives exhibit antimicrobial properties .
- Receptor Binding Studies : Use radioligand assays to assess interactions with GPCRs or neurotransmitter transporters .
Advanced Research Questions
Q. How do structural modifications to the triazolopyrimidine core affect bioactivity and pharmacokinetics?
- Methodology :
- SAR Studies : Synthesize analogs with substituents (e.g., trifluoromethyl, halogen) at positions 5 or 6. Compare logP, solubility, and metabolic stability .
- Docking Simulations : Use AutoDock or Schrödinger to predict binding modes with targets like adenosine A2A receptors, leveraging known triazolo[1,5-c]pyrimidine scaffolds .
- In Vitro ADME : Assess hepatic microsomal stability and CYP450 inhibition to optimize bioavailability .
Q. What strategies resolve contradictions in catalytic efficiency between solvent-based and molten-state synthesis?
- Experimental Design :
- Kinetic Profiling : Compare reaction rates under molten TMDP vs. ethanol/water systems. Molten TMDP may reduce activation energy due to better substrate-catalyst contact .
- Recyclability Tests : Reuse TMDP for 5 cycles; >90% retention of catalytic activity confirms sustainability .
- Controlled Variables : Fix substrate concentration (0.1 M) and vary temperature (50–80°C) to identify optimal conditions for reproducibility .
Q. How can computational models predict the compound’s oxidative stability and degradation pathways?
- Computational Workflow :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to predict redox behavior .
- Reaction Pathway Mapping : Simulate permanganate oxidation mechanisms, identifying intermediates (e.g., chlorobenzene) and transition states .
- MD Simulations : Model interactions with biological membranes to predict passive diffusion and cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
